

Application Notes and Protocols: Dosing and Administration of S 82-5455 in Rats

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the dosing and administration of **S 82-5455**, a floxacrine derivative, for studies in rats. The protocols are based on established experimental findings and are intended to guide researchers in the effective use of this compound for antimalarial research, specifically targeting the asexual stages of Plasmodium berghei.

Compound Information

- Compound Name: S 82-5455
- Chemical Name: 7-chloro-1-(4N methylpiperazino -1N-imino)-10-hydroxy-1, 2, 3, 4-tetrahydro-3-(4-trifluoromethylphenyl)-9(10 H)- acridone[1]
- Class: Floxacrine derivative[1][2]
- Primary Activity: High activity against blood-induced infections of drug-sensitive strains of Plasmodium berghei in both mice and rats[1][2].

Quantitative Dosing Data in Rats

The following table summarizes the administered doses of **S 82-5455** in rats for studying its effect on the erythrocytic stages of P. berghei.



Administrat ion Route	Dose (mg/kg)	Species	Purpose	Observed Outcome	Reference
Oral	25	Rat	Study of morphologica I changes in P. berghei	Inducement of significant morphologica I changes in the parasite within 6 hours.	
Subcutaneou s (s.c.)	50	Rat	Study of morphologica I changes in P. berghei	Inducement of significant morphologica I changes in the parasite within 6 hours.	

Experimental Protocols In Vivo Efficacy Study of S 82-5455 in P. berghei-Infected Rats

This protocol outlines the procedure for administering **S 82-5455** to rats infected with Plasmodium berghei to assess the compound's effect on the asexual erythrocytic stages of the parasite.

a. Animal Model:

- Species: Rat (specific strain as per experimental design, e.g., Wistar, Sprague-Dawley)
- Infection: Blood-induced infection with a drug-sensitive strain of Plasmodium berghei.

b. Compound Preparation:

 The formulation of S 82-5455 for oral and subcutaneous administration should be prepared based on the compound's solubility and vehicle compatibility. The specific vehicle used in the



cited study is not detailed and should be determined based on standard laboratory procedures for acridone-based compounds.

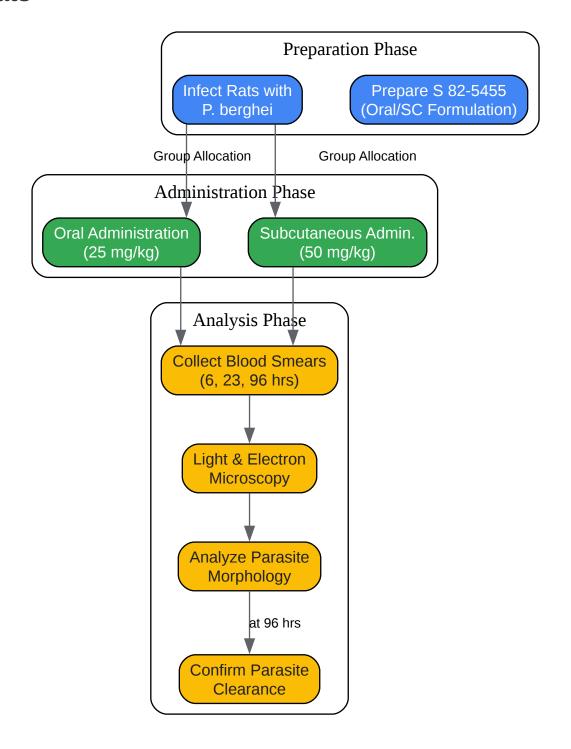
c. Administration:

- Oral Administration: A single dose of 25 mg/kg is administered via oral gavage.
- Subcutaneous Administration: A single dose of 50 mg/kg is administered subcutaneously.
- d. Post-Administration Monitoring and Sample Collection:
- Blood smears are to be collected from the tail vein at specific time points post-administration (e.g., 6, 23, and 96 hours) to monitor the morphological changes in the parasites.
- The progression of parasitemia should be monitored daily.
- e. Endpoint Analysis:
- Light and electron microscopy can be utilized to examine the morphological changes in the parasites within the erythrocytes.
- Key morphological changes to observe include:
 - 6 hours post-treatment: Swollen lacunae of the endoplasmic reticulum and an extremely enlarged mitochondrion.
 - Subsequent changes: Apparent vacuolization of the cytoplasm, pyknosis of the nucleus, a distinctly enlarged perinuclear space, and marked fissuring of the cytoplasm.
 - 23 hours post-treatment: Most parasites are destroyed by the disruption of their pellicle,
 with many degenerate parasites found outside the ruptured host cell.
 - 96 hours post-treatment: Remnants of damaged parasites and host cells are completely cleared from the blood smears.

Visualizations



Experimental Workflow for Evaluating S 82-5455 Efficacy in Rats



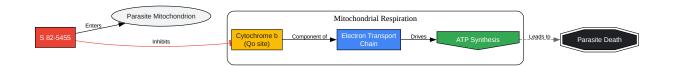
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Caption: Workflow for in vivo testing of **S 82-5455** in rats.



Signaling Pathway: Postulated Mechanism of Action

While the precise molecular target of **S 82-5455** is not explicitly detailed in the provided search results, its structural similarity to other antimalarials like menoctone and atovaquone suggests a likely mechanism of action involving the parasite's mitochondrial electron transport chain. These compounds are known to inhibit cytochrome b.



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Caption: Postulated mechanism of **S 82-5455** via cytochrome b inhibition.

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References

- 1. Action of a new floxacrine derivative (S 82 5455) on asexual stages of Plasmodium berghei: a light and electron microscopical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
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